

Introduction: The Significance of a High-Energy Intermediate

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Compound of Interest

Compound Name: *acetyl dihydrogen phosphate,
lithium potassium salt*

CAS No.: 94249-01-1

Cat. No.: B1599378

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Acetyl phosphate (AcP) is a pivotal, high-energy acyl phosphate that occupies a central node in the metabolism of both prokaryotic and eukaryotic organisms.^{[1][2]} It functions as a crucial link between thioester and phosphate-based energy currencies, acting as a donor of both phosphoryl and acetyl groups.^{[1][2][3]} In bacteria, the phosphotransacetylase (Pta) and acetate kinase (AckA) pathway interconverts acetyl-CoA and acetate, with acetyl phosphate as the key intermediate, directly coupling central metabolism to ATP generation and protein acetylation.^{[1][4]} Recently, its role as an intermediate in mammalian mitochondria has also been identified, suggesting previously uncharacterized metabolic pathways.^{[2][5]}

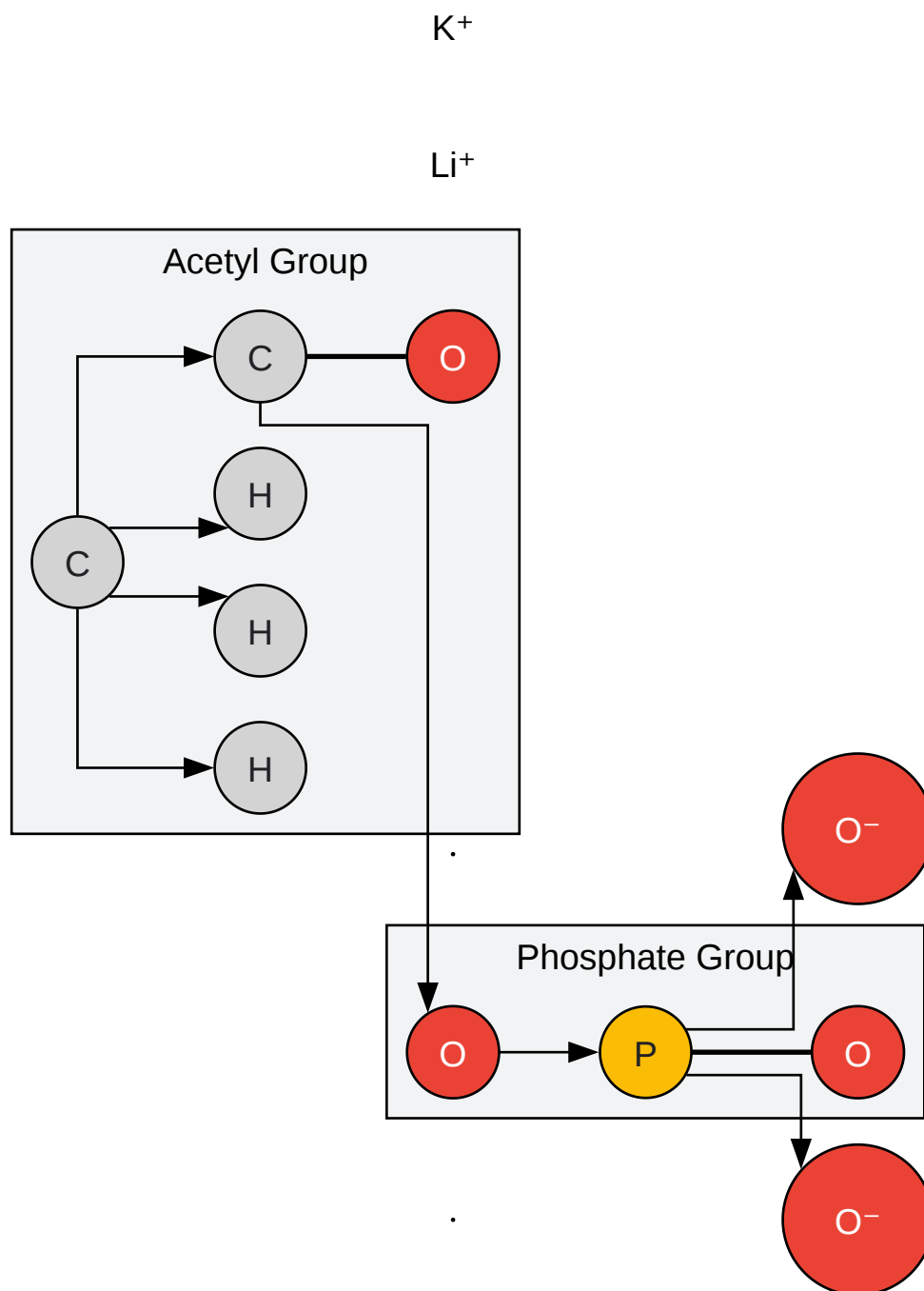
For research purposes, acetyl phosphate is most commonly supplied as a stable, crystalline mixed salt: acetyl phosphate lithium potassium salt. This form provides enhanced stability and handling characteristics compared to the free acid, making it an indispensable reagent for a wide range of applications, from biochemical assays and enzymology to structural biology.^{[6][7][8][9][10]} Understanding its precise molecular structure is fundamental to its correct application and the interpretation of experimental results.

Molecular Structure and Physicochemical Properties

The empirical formula for acetyl phosphate lithium potassium salt is $C_2H_3KLiO_5P$, with a molecular weight of approximately 184.06 g/mol. [6][9][10] The compound is ionic, consisting of lithium (Li^+) and potassium (K^+) cations and the acetyl phosphate dianion. The core of its chemical reactivity lies in the structure of this anion.

Structural Composition

The acetyl phosphate anion is composed of an acetyl group ($CH_3C(=O)-$) linked to a phosphate group ($-O-P(O)(O^-)_2$) via a high-energy anhydride bond. This P-O-C linkage is what endows the molecule with a high group transfer potential, comparable to that of ATP.



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Caption: 2D structure of Acetyl Phosphate with Li^+ and K^+ ions.

Physicochemical Properties

The stability and usability of acetyl phosphate lithium potassium salt in a laboratory setting are defined by its physical and chemical properties. These are summarized below.

| Property | Value | Reference(s) |
|--------------------|---|------------------|
| CAS Number | 94249-01-1 | [6][7][8][9][10] |
| Molecular Formula | C ₂ H ₃ KLiO ₅ P | [6][9][10] |
| Molecular Weight | 184.06 g/mol | [9][10] |
| Appearance | White to off-white powder or solid | [7][9] |
| Melting Point | >300 °C (decomposes) | [7][8][9] |
| Solubility | Soluble in water (e.g., 25 mg/mL) | [7][8][9] |
| Storage Conditions | -20°C, keep dry and away from direct sunlight | [6][7][8] |
| SMILES (Ionic) | [Li+].[K+].CC(=O)OP([O-]) ([O-])=O | [6][8][9] |

Spectroscopic and Analytical Characterization

Confirming the identity, purity, and structure of acetyl phosphate relies on a combination of spectroscopic techniques. Each method provides unique and complementary information, creating a self-validating analytical system.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for elucidating the precise atomic connectivity of acetyl phosphate.

- ¹H NMR:** The proton NMR spectrum provides unambiguous evidence for the acetyl group. The three methyl protons (CH₃) typically appear as a characteristic doublet around δ 1.9-2.1 ppm.[3][11] The splitting into a doublet is a key diagnostic feature, arising from coupling to the nearby phosphorus atom (³J_{H,P} coupling), confirming the C-O-P linkage.[11]

- ³¹P NMR: Phosphorus NMR is used to analyze the phosphate moiety directly. Acetyl phosphate exhibits a distinct signal in the ³¹P spectrum, allowing for its quantification and differentiation from inorganic phosphate and other phosphorylated species.[11][12]
- 2D NMR (HSQC & HMBC): For absolute structural confirmation, 2D NMR techniques are invaluable. A ¹H-¹³C Heteronuclear Single Quantum Coherence (HSQC) experiment correlates the methyl protons with their directly attached carbon.[5] A Heteronuclear Multiple Bond Correlation (HMBC) experiment reveals longer-range couplings, such as the correlation between the methyl protons and the carbonyl carbon, providing definitive proof of the acetyl group's structure.[5]

Mass Spectrometry (MS)

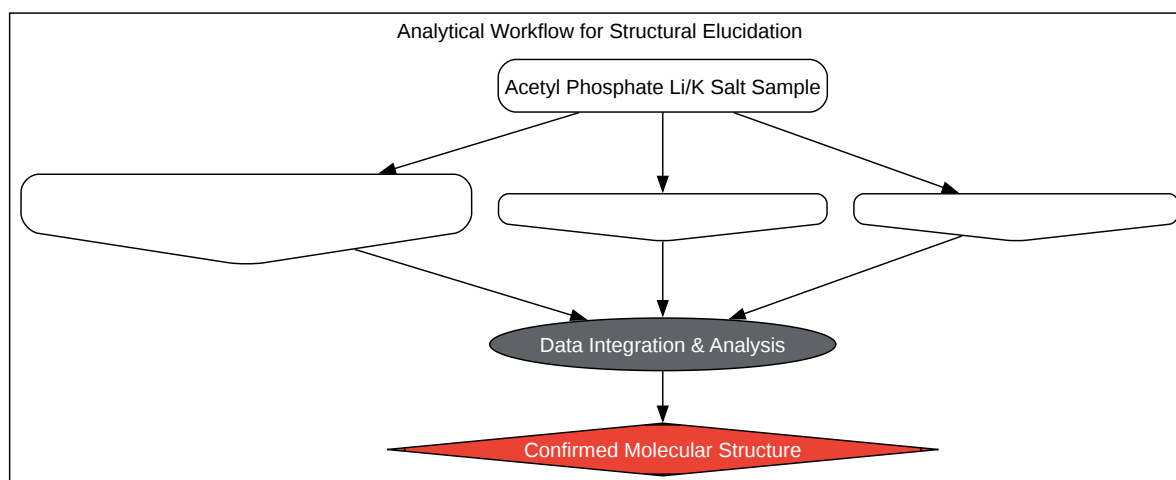
Liquid Chromatography-Mass Spectrometry (LC-MS) is essential for verifying the molecular weight and can be used for sensitive quantification.

- Methodology: In negative ion detection mode, acetyl phosphate is readily observed.[5]
- Fragmentation Analysis: Tandem MS (MS/MS) provides a structural fingerprint. A characteristic fragmentation pattern for the acetyl phosphate anion (m/z 139) is the loss of a neutral H₂PO₃ fragment, resulting in a prominent product ion at m/z 79.[5] This specific transition (139 → 79) is frequently used in Multiple Reaction Monitoring (MRM) assays for highly selective quantification.[5]

Infrared (IR) Spectroscopy

IR spectroscopy identifies the key functional groups present in the molecule. The spectrum of acetyl phosphate shows strong, characteristic absorption bands corresponding to:

- C=O stretch: ~1754 cm⁻¹[11]
- P=O stretch: ~1271 cm⁻¹[11]



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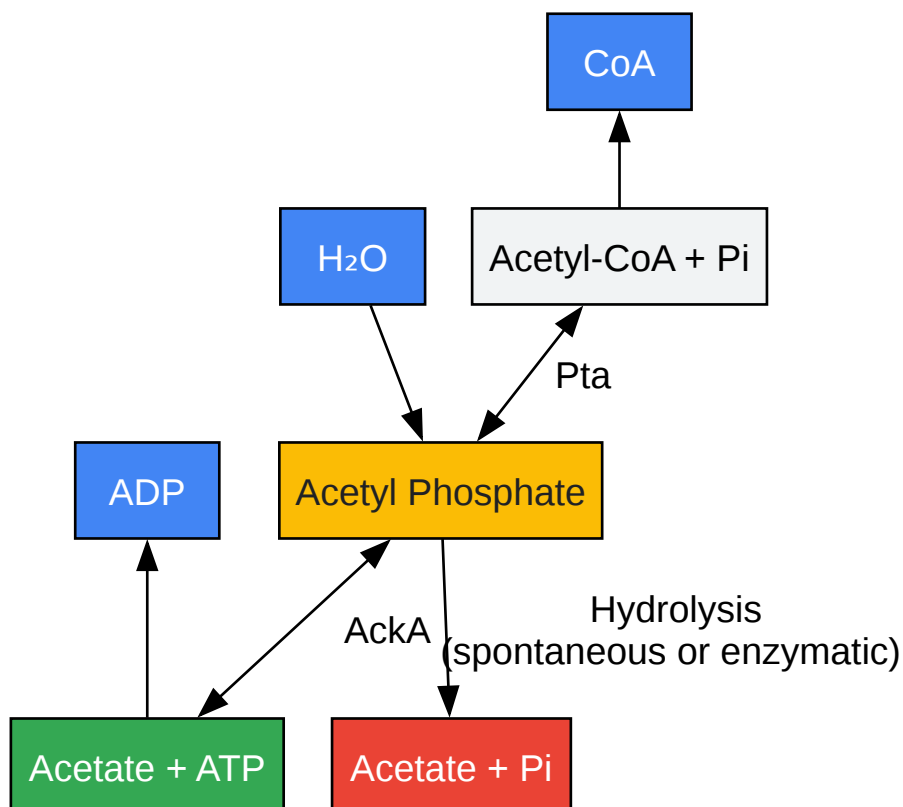
Caption: Workflow for the analytical characterization of acetyl phosphate.

Chemical Reactivity and Stability

The utility of acetyl phosphate is derived from the reactivity of its high-energy acyl phosphate bond.

- **Hydrolysis:** The P-O-C bond is susceptible to hydrolysis, yielding acetate and inorganic phosphate. The stability of acetyl phosphate in aqueous solution is highly pH-dependent. It is relatively stable for several hours in neutral solutions but shows greater stability in the slightly acidic range of pH 5-6.[1] Hydrolysis is accelerated under strongly acidic or alkaline conditions and can be catalyzed by acylphosphatase enzymes.[5][13]
- **Group Transfer Potential:** Acetyl phosphate is a versatile donor molecule:

- Phosphoryl Group Donor: It can phosphorylate nucleophiles, most notably ADP to generate ATP, a reaction catalyzed by acetate kinase (AckA).[1][3] This makes it an excellent component for ATP regeneration systems in vitro.
- Acetyl Group Donor: While less common than acetyl-CoA, acetyl phosphate can serve as an acetyl donor for the acetylation of various molecules, including proteins.[2][13]



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Caption: Key metabolic reactions involving acetyl phosphate.

Experimental Protocol: Synthesis of Acetyl Phosphate Salt

While commercially available, understanding the synthesis provides insight into the compound's chemistry. The following protocol is adapted from established methods.[11]

CAUSALITY NOTE: This solvent-free method first creates a reactive phosphate intermediate (2-hydroxypropyl phosphate) which is then readily acetylated by acetic acid. The final titration

and precipitation step is crucial for removing unreacted starting materials and converting the unstable free acid into a handleable, stable salt.

Materials:

- Anhydrous Phosphoric Acid (H_3PO_4)
- 1,2-Propylene Oxide
- Glacial Acetic Acid (AcOH)
- 1N Lithium Hydroxide (LiOH)
- Ethanol (EtOH)
- Diethyl Ether
- Ice-water bath

Protocol:

- Step 1: Formation of 2-Hydroxypropyl Phosphate. Cautiously add 1.3 moles of 1,2-propylene oxide to 1.0 mole of anhydrous H_3PO_4 . The reaction is exothermic; maintain the temperature at approximately 20°C using an ice-water bath. The result is a viscous, oily product.
- Step 2: Acetylation. To the oily product from Step 1, add 1.0 mole of glacial acetic acid. Stir the mixture. The reaction is typically complete within 15-20 minutes, which can be monitored by the disappearance of the acetic acid smell or by ^1H NMR.[\[11\]](#)
- Step 3: Removal of Byproduct. Wash the resulting oily product with diethyl ether to remove excess propylene glycol.
- Step 4: Conversion to Dilithium Salt. Dissolve the crude acetyl phosphate in a 1:1 ice-water mixture. Titrate the solution potentiometrically with 1N LiOH to a pH of approximately 8.6. Note that some hydrolysis of acetyl phosphate will occur during this process.[\[11\]](#)
- Step 5: Precipitation and Isolation. Add an equal volume of cold ethanol to the titrated solution to precipitate the dilithium acetyl phosphate. Cool the mixture to maximize

crystallization.

- Step 6: Final Wash and Drying. Collect the crystals by filtration. Wash the collected solid sequentially with cold ethanol and diethyl ether. Dry the final product under vacuum.

Applications in a Research Context

The unique properties of acetyl phosphate lithium potassium salt make it a valuable tool in several scientific domains:

- ATP Regeneration Systems: It is widely used as an energy-rich phosphate donor to regenerate ATP from ADP in cell-free transcription/translation systems and other biochemical assays that consume ATP.[9]
- Enzyme Kinetics: It serves as the primary substrate for studying the kinetics and mechanisms of enzymes like acetate kinase and phosphotransacetylase.[4]
- Structural Biology: Researchers use acetyl phosphate to phosphorylate proteins in situ within crystals. Soaking a protein crystal with acetyl phosphate can yield the phosphorylated protein structure, providing critical insights into activation mechanisms, as demonstrated with the CpxR receiver domain.[7]
- Metabolomics Standard: As a purified chemical standard, it is essential for the identification and absolute quantification of endogenous acetyl phosphate in biological extracts using LC-MS/MS and NMR.[5][12]

Conclusion

Acetyl phosphate lithium potassium salt is a stable and versatile reagent whose utility is directly linked to the high-energy acyl phosphate bond of its core anion. A thorough understanding of its ionic nature, three-dimensional structure, and chemical reactivity—confirmed through a multi-pronged analytical approach combining NMR, MS, and IR—is paramount for its effective use in research. This guide has provided the foundational knowledge, practical protocols, and theoretical underpinnings necessary for scientists to confidently employ this key metabolic intermediate in their experimental designs.

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